![molecular formula C10H9ClN2O2 B3019053 methyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 889950-17-8](/img/structure/B3019053.png)
methyl 3-amino-5-chloro-1H-indole-2-carboxylate
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Description
Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of amino and carboxylate groups on the indole scaffold provides sites for further chemical modification, which can lead to the synthesis of various biologically active molecules .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to this compound, has been reported using efficient regioselective reactions starting from Martius Yellow . Another related synthesis involves the preparation of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes . These methods highlight the versatility of indole derivatives in chemical synthesis and their potential for generating a wide array of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The substitution pattern on the indole core can significantly influence the molecular properties and reactivity of the compound. For example, the regioselective dibromination of methyl indole-3-carboxylate has been utilized to synthesize 5,6-dibromoindoles, demonstrating the impact of halogenation on the indole framework .
Chemical Reactions Analysis
Methyl 3-amino-1H-indole-2-carboxylates are versatile intermediates that can undergo various chemical reactions to yield a range of products. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . These reactions showcase the reactivity of the amino group and the carboxylate ester, which can be exploited to synthesize complex heterocyclic systems with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize these compounds. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been studied using various spectroscopic methods to determine its vibrational modes, electronic nature, and magnetic field environment . Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, reactivity, and non-linear optical (NLO) properties of these molecules .
Mechanism of Action
Target of Action
Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific compound and its targets . They interact with their targets, causing various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of downstream effects . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-chloro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHYLGFLCQKTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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